Noralfentanil

Vue d'ensemble

Description

Le Norsufentanil est un analgésique opioïde synthétique et un métabolite du sufentanil. Il est reconnu pour ses propriétés analgésiques puissantes et est utilisé dans diverses applications médicales pour gérer la douleur intense. Le Norsufentanil fait partie de la classe des opioïdes synthétiques 4-anilidopipéridine, qui sont connus pour leur forte puissance et leur efficacité dans la gestion de la douleur.

Applications De Recherche Scientifique

Norsufentanil has several scientific research applications, including:

Chemistry: Used as a reference compound in the synthesis of novel opioid analogues and derivatives.

Biology: Studied for its interactions with opioid receptors and its effects on pain modulation.

Medicine: Used in clinical research to develop new pain management therapies and to understand the pharmacokinetics and pharmacodynamics of opioid analgesics.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Le Norsufentanil exerce ses effets en se liant aux récepteurs opioïdes dans tout le système nerveux central. Une fois lié, il ouvre les canaux potassiques et inhibe les canaux calciques, conduisant à une hyperpolarisation des neurones et à l’inhibition de la libération de neurotransmetteurs . Cela entraîne des effets analgésiques puissants et un soulagement de la douleur. Les principales cibles moléculaires sont les récepteurs mu-opioïdes, qui sont responsables de la majorité des effets analgésiques .

Analyse Biochimique

Biochemical Properties

Noralfentanil undergoes extensive metabolism by cytochrome P4503A4 (CYP3A4) and CYP3A5 . It is metabolized to this compound and N-phenylpropionamide . The enzymes CYP3A4 and CYP3A5 play a crucial role in the metabolism of this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with opioid receptors. This binding can lead to changes in gene expression and cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways that include enzymes such as CYP3A4 and CYP3A5 . These enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites such as this compound and N-phenylpropionamide .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Norsufentanil peut être synthétisé par le biais de diverses réactions chimiques. Une méthode courante implique la construction du groupe alkynyle sur le norsufentanil, suivie d’une réaction de cycloaddition alkyne-azide catalysée par le cuivre(I) (CuAAC) . Cette méthode permet la création de nouveaux dérivés de norsufentanil contenant du triazole, qui ont été évalués pour leurs affinités de liaison aux radioligands et leurs activités antinociceptives .

Méthodes de Production Industrielle : La production industrielle du norsufentanil implique généralement l’utilisation de techniques avancées de synthèse organique. Le processus peut inclure plusieurs étapes de réactions chimiques, de purification et de contrôle qualité pour garantir que le produit final répond aux normes requises pour une utilisation médicale. Les détails spécifiques sur les méthodes de production industrielle sont souvent propriétaires et peuvent varier d’un fabricant à l’autre.

Analyse Des Réactions Chimiques

Types de Réactions : Le Norsufentanil subit diverses réactions chimiques, notamment :

Réduction : Implique l’élimination de l’oxygène ou l’ajout d’hydrogène, conduisant à la conversion de groupes fonctionnels.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre, souvent en utilisant des réactifs et des conditions spécifiques.

Réactifs et Conditions Communs :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogénoalcanes et les nucléophiles.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut entraîner la formation de cétones ou d’acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de la Recherche Scientifique

Le Norsufentanil a plusieurs applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans la synthèse de nouveaux analogues et dérivés opioïdes.

Biologie : Étudié pour ses interactions avec les récepteurs opioïdes et ses effets sur la modulation de la douleur.

Médecine : Utilisé dans la recherche clinique pour développer de nouvelles thérapies de gestion de la douleur et pour comprendre la pharmacocinétique et la pharmacodynamie des analgésiques opioïdes.

Industrie : Employé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d’administration de médicaments.

Comparaison Avec Des Composés Similaires

Le Norsufentanil est similaire à d’autres opioïdes synthétiques tels que le sufentanil, l’alfentanil et le fentanyl. Il possède des propriétés uniques qui le distinguent de ces composés :

Activité Biologique

Noralfentanil is a synthetic opioid derived from alfentanil, known for its analgesic properties. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and clinical implications.

Overview of this compound

This compound is primarily recognized as a metabolite of alfentanil, which is an opioid analgesic used in anesthesia. Its structure allows it to interact with opioid receptors in the central nervous system, particularly the mu-opioid receptor, influencing pain modulation.

Pharmacodynamics

This compound exhibits significant binding affinity for the mu-opioid receptor, although its potency is notably lower than that of its parent compound, alfentanil. The binding affinity of this compound has been characterized through various studies:

| Compound | Binding Affinity (IC50) |

|---|---|

| This compound | 3.45 ± 0.45 × 10⁻⁹ M |

| Alfentanil | 9.45 ± 4.05 × 10⁻⁹ M |

| Morphine | 1.94 ± 0.34 × 10⁻⁷ M |

These values indicate that while this compound binds effectively to the mu-opioid receptor, it does so with lower potency compared to other opioids like morphine and alfentanil .

Metabolism and Biotransformation

The metabolism of this compound primarily occurs via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The metabolic pathway involves N-dealkylation and hydroxylation processes that yield various metabolites. Key findings regarding its metabolism include:

- Major Pathways : this compound is formed through the N-dealkylation of alfentanil. This metabolic conversion is crucial for understanding its pharmacokinetics and potential effects in clinical settings .

- Enzyme Interaction : Studies have demonstrated that the presence of cytochrome b5 significantly influences the metabolism of alfentanil to this compound, enhancing metabolite formation rates .

Case Studies and Clinical Implications

Numerous case studies have highlighted the clinical relevance of this compound in pain management and its potential risks in overdose scenarios. For instance:

- Case Study 1 : A patient undergoing surgery was administered alfentanil, which metabolized to this compound. Post-operative assessments indicated that while pain relief was adequate, monitoring for respiratory depression was necessary due to the compound's opioid nature.

- Case Study 2 : In a clinical trial assessing opioid analgesics for chronic pain management, patients receiving alfentanil reported varying degrees of efficacy correlated with plasma levels of this compound, suggesting individual variability in metabolism influenced therapeutic outcomes .

Toxicological Considerations

The safety profile of this compound must be considered, particularly in light of its potential for abuse and toxicity similar to other opioids. Research has shown that while this compound itself may have lower potency, it can still contribute to cumulative effects when used alongside other opioids.

Propriétés

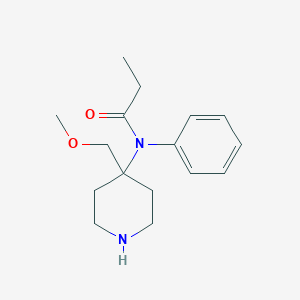

IUPAC Name |

N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOZGJWEIWAWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209964 | |

| Record name | Noralfentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61086-18-8 | |

| Record name | Noralfentanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61086-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noralfentanil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061086188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noralfentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORALFENTANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO6G3L550Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Noralfentanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Norsufentanil interact with its target and what are the downstream effects?

A: Norsufentanil exerts its analgesic effects primarily by binding to μ-opioid receptors (MORs). [, ] These receptors belong to the G protein-coupled receptor (GPCR) superfamily. Upon binding, Norsufentanil triggers a cascade of intracellular signaling events. This includes the inhibition of adenylate cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels subsequently decrease neuronal excitability by modulating ion channels, ultimately leading to pain relief.

Q2: What is the Structure-Activity Relationship (SAR) of Norsufentanil? How do structural modifications impact its activity, potency, and selectivity?

A: Norsufentanil's structure significantly influences its interaction with opioid receptors. Research has focused on synthesizing novel Norsufentanil analogs with modifications to enhance its pharmacological profile. For instance, a study explored the synthesis of Norsufentanil analogs containing a triazole ring. [] These modifications aimed to improve binding affinity, selectivity for specific opioid receptor subtypes, and potentially mitigate undesirable side effects.

Q3: What analytical methods are commonly employed to characterize and quantify Norsufentanil?

A: A variety of analytical techniques are employed in Norsufentanil research. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is commonly used to detect Norsufentanil and its metabolites in biological matrices like urine. [] This method enables the identification and quantification of the compound with high sensitivity and specificity.

Q4: Are there any known resistance mechanisms to Norsufentanil and how does it relate to other opioids?

A: While the provided research doesn't directly address Norsufentanil resistance mechanisms, it's essential to consider the broader context of opioid pharmacology. Prolonged opioid use can lead to tolerance and dependence, reducing their effectiveness over time. Research on related fentanyl analogs suggests that mechanisms of tolerance and dependence may involve receptor desensitization, changes in receptor trafficking, and alterations in downstream signaling pathways. [] These adaptations in the nervous system necessitate higher doses to achieve the same analgesic effect, potentially increasing the risk of overdose.

Q5: What are the toxicological concerns associated with Norsufentanil and what safety measures are crucial when handling this compound?

A: Norsufentanil, similar to other potent opioids, carries a significant risk of respiratory depression, especially at high doses or with improper use. [] Given its potency, even small amounts can have severe consequences.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.